molecular formula C8H8ClF4N B6302436 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride CAS No. 2153472-91-2

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6302436
CAS No.: 2153472-91-2
M. Wt: 229.60 g/mol
InChI Key: BOLBLATUWRKBDZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is a fluorinated phenylalkylamine hydrochloride salt with the molecular formula C₈H₇F₄N·HCl and a molecular weight of 229.60 g/mol (CAS: 1391504-94-1) . It features a trifluoroethylamine backbone substituted with a 2-fluorophenyl group. The compound is stored under inert conditions at 2–8°C, indicating sensitivity to moisture or oxidation . Its safety profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . This compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLBLATUWRKBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Synthesis

Reductive amination is the most widely reported method for synthesizing the target amine. The ketone precursor, 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone, is reacted with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds via imine intermediate formation, followed by reduction to the primary amine.

The ketone itself is synthesized through Friedel-Crafts acylation of 2-fluorobenzene with trifluoroacetyl chloride in the presence of AlCl3. Alternative routes involve nitration of substituted phenyltrifluoroethanones, as demonstrated in the preparation of analogous compounds. For example, fuming sulfuric acid and nitric acid were used to nitrate 1-(4-chlorophenyl)-2,2,2-trifluoroethanone at 5–60°C, achieving quantitative conversion.

Optimization and Yield

Key parameters influencing yield include:

  • Solvent : Methanol or ethanol (>90% conversion vs. <70% in THF).

  • Temperature : Room temperature to 40°C (higher temperatures risk side reactions).

  • Stoichiometry : A 2:1 molar ratio of ammonium acetate to ketone minimizes unreacted starting material.

Under optimized conditions, yields of 82–89% are reported for the amine intermediate, with purity confirmed via ¹H NMR.

Nucleophilic Substitution of Haloalkane Precursors

Limitations and Mitigations

  • Byproducts : Di- and tri-alkylated amines form at >10% without careful stoichiometry.

  • Purification : Column chromatography (hexane/EtOAc 9:1) isolates the primary amine with >98% purity.

Catalytic Hydrogenation of Nitriles or Imines

Nitrile Hydrogenation

2,2,2-Trifluoro-1-(2-fluorophenyl)acetonitrile is hydrogenated over Raney nickel or palladium on carbon (Pd/C) at 30–50°C under 3–5 bar H2. This method affords the amine in 85–90% yield but requires high-pressure equipment.

Imine Reduction

Imines derived from the ketone and benzylamine are reduced using NaBH4 or LiAlH4. For example, benzylamine reacts with the ketone in toluene under reflux to form the imine, which is then reduced with NaBH4 in THF at 0°C (yield: 78%).

Biocatalytic Synthesis Using Engineered Transaminases

Enzyme-Catalyzed Asymmetric Amination

Recent advances employ transaminases (TAs) to convert ketones to enantiopure amines. For example, E. coli-expressed ArRmut11-TA catalyzes the amination of 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone using isopropylamine as the amine donor. Key advantages include:

  • Enantioselectivity : >99% ee for (S)-enantiomer.

  • Conditions : pH 7.5, 30°C, 24–48 h reaction time.

Co-Factor Regeneration

PLP (pyridoxal-5'-phosphate) is required as a co-factor. In situ regeneration systems using lactate dehydrogenase and glucose dehydrogenase maintain catalytic activity, achieving 90% conversion at 100 mM substrate concentration.

Hydrochloride Salt Formation

The free amine is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol, dichloromethane). Crystallization from cold diethyl ether yields the hydrochloride salt as a white solid.

Optimized Protocol :

  • Dissolve 10 g amine in 50 mL ethanol.

  • Bubble HCl gas until pH < 2.

  • Cool to −20°C for 12 h.

  • Filter and wash with cold ether (Yield: 95%).

Industrial-Scale Production

Continuous Flow Reactors

Patents describe continuous hydrogenation and amination steps in flow systems, reducing reaction times from hours to minutes. For example, a Pd/C-packed tube reactor hydrogenates nitriles at 50°C with 99% conversion.

Waste Reduction Strategies

  • Solvent Recovery : >90% ethanol recycled via distillation.

  • Catalyst Reuse : Pd/C retains activity for >10 cycles after washing with acetic acid.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Reductive Amination85%>98%$$High
Nucleophilic Substitution78%95%$Moderate
Catalytic Hydrogenation88%>99%$$$High
Biocatalytic90%>99% ee$$$$Low

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and fluorinated substituents enable controlled oxidation under specific conditions. Key findings include:

Reaction ConditionsReagentsProductsYieldReference
Acidic aqueous phaseKMnO₄2-fluorophenyl trifluoromethyl ketone68%
Neutral conditionsOzoneN-oxide derivative (unstable intermediate)N/A

Oxidation primarily targets the amine moiety, forming ketones via C–N bond cleavage. The electron-withdrawing trifluoromethyl group stabilizes intermediate carbocations, directing selectivity toward ketone formation over aldehyde products.

Acid-Base Behavior

As a hydrochloride salt, the compound exhibits reversible protonation:

Neutralization Reaction:
C8H7F4N\cdotpHCl+NaOHC8H7F4N+NaCl+H2O\text{C}_8\text{H}_7\text{F}_4\text{N·HCl} + \text{NaOH} \rightarrow \text{C}_8\text{H}_7\text{F}_4\text{N} + \text{NaCl} + \text{H}_2\text{O}

Key properties:

  • pKa of free amine: 8.2 ± 0.3 (measured in H₂O/DMSO 4:1)

  • Solubility shifts from >100 mg/mL (HCl salt) to <10 mg/mL (free base) in water

Nucleophilic Substitution

The 2-fluorophenyl group participates in aromatic substitution under forcing conditions:

ReactionConditionsProducts
Ullmann couplingCuI, 140°C, DMFBiaryl derivatives (traces)
SNAr with NH₃200°C, sealed tube2-aminophenyl analog (≤5% yield)

The ortho-fluorine's steric hindrance and electron-withdrawing effects dramatically reduce aromatic reactivity compared to para-substituted analogs .

Condensation Reactions

The primary amine undergoes typical condensation pathways:

Schiff Base Formation:
RNH2+R’CHORN=CHR’+H2O\text{RNH}_2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}_2\text{O}

AldehydeSolventTimeYield
BenzaldehydeEtOH2 h83%
TrifluoroacetaldehydeDCM30 min91%

Condensation rates increase with electron-deficient aldehydes due to the amine's reduced nucleophilicity from fluorine substituents .

Acylation and Sulfonation

The amine reacts with electrophilic agents:

ReagentConditionsProduct
Acetyl chlorideEt₃N, 0°CN-acetyl derivative (76% yield)
Tosyl chloridePyridine, RTTosylate (68% yield)
Sulfur trioxideDCE, -10°CSulfonamide (51% yield)

Acylation proceeds faster than sulfonation due to steric protection from the trifluoromethyl group .

Metal Complexation

The compound acts as a ligand for transition metals:

Metal SaltSolventComplex TypeStability Constant (log K)
Cu(II) chlorideMeOHOctahedral4.2 ± 0.1
Pd(II) acetateTHFSquare planar5.8 ± 0.3

X-ray crystallography confirms N–metal coordination occurs exclusively through the amine lone pair .

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

TemperatureAtmosphereMajor Products
220°CN₂2-fluorobenzotrifluoride (82%)
300°CAirCOF₂, HF, and aromatic residues

Decomposition pathways involve sequential cleavage of C–N and C–F bonds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in drug development. The fluorinated structure is known to enhance metabolic stability and bioavailability. Research indicates that compounds with similar structures exhibit activity against various targets, including:

  • Antidepressant Activity : Some studies have explored the potential of trifluorinated amines in treating depression by modulating neurotransmitter systems.
  • Anticancer Properties : Preliminary findings suggest that this compound may inhibit certain cancer cell lines, warranting further investigation into its mechanism of action.

Neuropharmacology

Due to its structural similarity to other psychoactive compounds, 2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride may influence neurotransmitter systems such as serotonin and norepinephrine. This opens avenues for research into its effects on mood disorders and anxiety.

Chemical Biology

The compound's unique properties allow it to serve as a useful tool in chemical biology for:

  • Labeling Studies : Its fluorine atoms can be used in imaging techniques due to their distinct NMR signals.
  • Probe Development : The compound can be modified to create probes that selectively bind to biological targets.

Synthesis of Novel Compounds

Researchers are exploring the use of this compound as an intermediate in the synthesis of more complex fluorinated compounds. This is particularly relevant in the development of pharmaceuticals where fluorination can significantly alter pharmacokinetic properties.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages.
Study BAnticancer ActivityShowed inhibition of proliferation in breast cancer cell lines with a dose-dependent response.
Study CNeurotransmitter ModulationIndicated alterations in serotonin levels in treated subjects compared to controls, suggesting potential antidepressant effects.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its high reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for research in medicinal chemistry and pharmacology .

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

  • Molecular weight: 229.60 g/mol (identical to the target compound) . Key Difference: The para-fluorine may improve metabolic stability due to reduced steric interactions with metabolizing enzymes.
  • 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride (CAS: 1185302-13-9)

    • The meta-fluorine substitution introduces moderate electronic effects (electron-withdrawing) and steric bulk. Molecular weight: 229.60 g/mol .
    • Key Difference : Intermediate electronic effects between ortho and para positions may influence solubility and pharmacokinetics.

Substitution with Functional Groups Beyond Fluorine

  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride (CAS: 65686-77-3) The methoxy group (-OCH₃) is electron-donating, contrasting with fluorine's electron-withdrawing nature. Molecular weight: 241.63 g/mol . Solubility: More soluble in polar solvents (e.g., DMSO, methanol) due to the methoxy group’s polarity .
  • 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine Hydrochloride (CAS: EN300-51836043)

    • Additional trifluoromethyl (-CF₃) group increases molecular weight to 243.63 g/mol .
    • Key Difference : The -CF₃ group enhances lipophilicity and may improve blood-brain barrier penetration but reduces aqueous solubility.

Cyclic Ether Backbone Modifications

  • 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine Hydrochloride (CAS: 2306265-79-0)

    • Replaces the phenyl ring with an oxetane, reducing aromatic interactions. Molecular weight: 191.58 g/mol .
    • Key Difference : The oxetane’s strain and polarity may enhance solubility and metabolic stability but reduce aromatic π-π stacking in receptor binding.
  • 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine Hydrochloride (CAS: 1447607-32-0)

    • Tetrahydrofuran substitution introduces oxygen-based hydrogen bonding. Molecular weight: 205.61 g/mol .
    • Key Difference : Increased hydrogen bonding capacity could improve water solubility but alter target selectivity.

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Target Compound 229.60 Likely polar solvents (e.g., DMSO)
4-Methoxy Analog 241.63 Chloroform, methanol, DMSO
Oxetane Analog 191.58 Not reported; predicted polar
Trifluoromethylphenyl Analog 243.63 Likely lipophilic

Electronic and Steric Effects

  • Ortho-Fluoro (Target Compound) : High steric hindrance and strong electron-withdrawing effects may limit rotational freedom and enhance binding to electron-rich receptors.
  • Para-Fluoro : Reduced steric effects but maintained electronic withdrawal, favoring interactions with planar binding sites.
  • Oxetane Backbone: Polar strain and non-aromatic structure disrupt π-π interactions but improve solubility .

Biological Activity

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride, also known as (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine hydrochloride, is a compound with significant potential in medicinal chemistry. Its unique trifluoromethyl and fluorophenyl groups contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H8ClF4N
  • Molecular Weight : 229.6 g/mol
  • CAS Number : 1391504-94-1
  • IUPAC Name : (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects and potential therapeutic applications.

  • Neurotransmitter Modulation : The compound is believed to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways.
  • Antitumor Activity : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.

Data Tables

Property Value
Chemical FormulaC8H8ClF4N
Molecular Weight229.6 g/mol
CAS Number1391504-94-1
Synonyms(1S)-Trifluoroethylamine

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines using the MTT assay. The results indicated that the compound had significant antiproliferative activity against:

  • MCF7 (Breast Adenocarcinoma) : IC50 = 5 µM
  • A2780 (Ovarian Carcinoma) : IC50 = 7 µM

These findings suggest that the compound may have potential as an anticancer agent due to its ability to inhibit cell proliferation.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of the compound. It was found to enhance serotonin release in vitro, indicating a possible role as a serotonin reuptake inhibitor. This mechanism could be beneficial for treating mood disorders.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • ADMET Profile : In silico analysis predicts favorable absorption and distribution characteristics but raises concerns about metabolic stability.
  • Safety Profile : The compound has been classified as causing skin and eye irritation based on safety assessments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step sequence:

Ketone Intermediate Formation : Fluorophenylacetone derivatives (e.g., 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone) are synthesized via Friedel-Crafts acylation or nucleophilic substitution .

Reductive Amination : The ketone is reduced to the corresponding amine using reagents like sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) under anhydrous conditions. Enantioselective reduction may require chiral catalysts (e.g., (R)- or (S)-BINAP) .

Salt Formation : The free amine is treated with HCl gas or concentrated hydrochloric acid to form the hydrochloride salt.

  • Critical Conditions : Control of moisture (to avoid hydrolysis), temperature (to prevent decomposition of fluorinated intermediates), and stoichiometric ratios (for enantiomeric purity) are essential .

Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Retention times and peak areas quantify enantiomeric excess (e.g., >95% for (S)-enantiomer) .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiopure standards.
  • NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)3) induce distinct chemical shifts for enantiomers in 19F^{19}\text{F} or 1H^{1}\text{H} NMR .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at -20°C to prevent hygroscopic degradation .
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated in facilities equipped for halogenated compounds .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s binding affinity to serotonin receptors (e.g., 5-HT2A), and what computational methods validate these interactions?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The electron-withdrawing fluorine atom enhances receptor binding by stabilizing π-π interactions with aromatic residues (e.g., Phe339 in 5-HT2A). Replacements (e.g., Cl or CF3) reduce affinity due to steric hindrance .
  • Docking Studies : Use software like AutoDock Vina to model ligand-receptor interactions. Validate with mutagenesis data (e.g., Ala-scanning of binding pocket residues) .
  • Table: Comparative Binding Affinities
Substituent5-HT2A KiK_i (nM)
2-Fluorophenyl12.3 ± 1.5
4-Fluorophenyl45.7 ± 3.2
Phenyl89.4 ± 6.7
Data from in vitro competition assays using [³H]ketanserin

Q. What strategies resolve contradictions in yield data when scaling up the reductive amination step?

  • Methodological Answer :

  • Process Optimization :

Solvent Selection : Replace THF with dichloromethane (DCM) to improve solubility of fluorinated intermediates .

Catalyst Loading : Increase chiral catalyst concentration from 5 mol% to 10 mol% to maintain enantioselectivity at larger scales .

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track amine formation and adjust reaction time dynamically.
  • Case Study : Pilot-scale reactions (10 g → 1 kg) showed yield drops from 85% to 62% due to inadequate mixing. Switching to a continuous-flow reactor improved yields to 78% .

Q. How can researchers differentiate between degradation products and synthetic impurities in stability studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Analyze samples via LC-MS/MS to identify degradation pathways (e.g., dehydrohalogenation or hydrolysis) .
  • Impurity Profiling : Compare HPLC chromatograms of aged samples with synthetic intermediates (e.g., unreacted ketone or des-fluoro byproducts) .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace degradation mechanisms via mass shifts in MS spectra .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (MP) for this compound range from 195–205°C. How can researchers determine the accurate MP?

  • Methodological Answer :

  • Purification : Recrystallize from ethanol/water (9:1) to remove hygroscopic impurities. Dry under high vacuum (0.1 mmHg) for 24 hours .
  • Differential Scanning Calorimetry (DSC) : Use a heating rate of 5°C/min under N2. Consistent MPs (202–204°C) are observed for enantiopure (>99%) batches .
  • Root Cause : Lower MPs (195–200°C) correlate with residual solvents (e.g., DMF) or racemic mixtures, detectable via 1H^{1}\text{H} NMR integration .

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